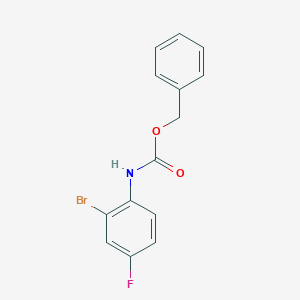

Benzyl (2-bromo-4-fluorophenyl)carbamate

Description

Overview of Carbamate (B1207046) Chemistry and its Relevance in Organic Synthesis

Carbamates are a class of organic compounds characterized by the −NHC(=O)O− functional group. wikipedia.org This structural feature, an amide-ester hybrid, imparts significant chemical and proteolytic stability. researchgate.net In the realm of organic synthesis, carbamates are highly valued, notably as protecting groups for amines and amino acids, safeguarding these moieties during complex chemical transformations. nih.gov Their synthesis is versatile, with methods including the reaction of isocyanates with alcohols, alcoholysis of carbamoyl (B1232498) chlorides, and the coupling of amines, carbon dioxide, and halides. wikipedia.orgorganic-chemistry.org The Curtius rearrangement of acyl azides in the presence of an alcohol also provides a pathway to carbamate formation. organic-chemistry.org This adaptability makes carbamates integral components in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Significance of Halogenated Aromatic Scaffolds in Medicinal and Organic Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto aromatic rings is a pivotal strategy in medicinal and organic chemistry. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity and acidity (pKa), which are critical for its biological activity. nih.gov For instance, fluorine, the most electronegative element, can alter the electronic environment of a molecule, while bulkier halogens like bromine can provide steric hindrance to fit into the active sites of proteins and enzymes. researchgate.netnih.gov

Furthermore, halogenated aromatic compounds are crucial precursors in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, which are fundamental for constructing more complex molecular architectures. researchgate.netvulcanchem.com The ability of halogens to participate in halogen bonding, a type of non-covalent interaction with electron-donating groups, is increasingly recognized as a key factor in the stability of ligand-target complexes in drug design. researchgate.netnih.gov

Rationale for Investigating Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate

The specific structure of Benzyl (2-bromo-4-fluorophenyl)carbamate presents a compelling case for scientific inquiry. It combines the stable and versatile carbamate linkage with a di-halogenated aromatic ring. The presence of both bromine and fluorine on the phenyl ring offers distinct opportunities for chemical manipulation and biological interaction. The bromine atom serves as a handle for further synthetic modifications through cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the molecule. vulcanchem.com This unique combination of functionalities makes this compound a valuable building block and a subject of interest for developing new chemical entities with potential applications in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11BrFNO2 |

|---|---|

Molecular Weight |

324.14 g/mol |

IUPAC Name |

benzyl N-(2-bromo-4-fluorophenyl)carbamate |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

PJPMGLKLMMLCFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Benzyl 2 Bromo 4 Fluorophenyl Carbamate

Classical Approaches to Carbamate (B1207046) Synthesis

The most conventional and widely employed method for synthesizing aryl carbamates involves the reaction of an aniline (B41778) precursor with a suitable chloroformate.

The principal classical synthesis of Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate is achieved through the direct acylation of 2-bromo-4-fluoroaniline (B89589) with benzyl chloroformate. nih.gov In this nucleophilic acyl substitution reaction, the nitrogen atom of the aniline's amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. This process results in the formation of the desired carbamate and the elimination of hydrogen chloride.

It is noteworthy that in reactions between substituted anilines and benzyl chloroformate, the formation of N-benzylated side products can sometimes occur alongside the expected carbamate (CBZ) product. researchgate.net The ratio of these products is influenced by the specific substituents on the aniline ring and the reaction conditions employed.

The success of the carbamate synthesis is highly dependent on the careful control of reaction parameters to maximize yield and purity. The hydrogen chloride byproduct generated during the reaction must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Key reaction conditions are summarized in the table below.

| Parameter | Consideration | Examples | Citation(s) |

| Base | A non-nucleophilic organic or inorganic base is required to scavenge the HCl produced. The choice of base can influence reaction rate and side-product formation. Substituted anilines are weak bases themselves. nih.govscienceopen.com | Pyridine, Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | researchgate.netrsc.orgscirp.org |

| Solvent | An inert aprotic solvent is typically used to dissolve the reactants and facilitate the reaction without participating in it. | Dichloromethane (CH₂Cl₂), Acetone, Tetrahydrofuran (THF) | nih.govrsc.orgscirp.org |

| Temperature | The reaction is often conducted at reduced temperatures to control its exothermic nature and minimize the formation of impurities. | 0 °C to room temperature; in some preparations, cooling to between -10°C and 0°C is utilized. | scirp.org |

The final product is typically purified using techniques such as column chromatography, often with a solvent system like ethyl acetate (B1210297) and hexane. nih.gov

Exploration of Alternative Carbamate Formation Strategies

Beyond the classical chloroformate route, other methodologies are being explored to form the carbamate bond, sometimes offering advantages in terms of safety or substrate scope.

Alternative strategies often involve the use of different carbonyl-containing reagents that can react with 2-bromo-4-fluoroaniline. These methods avoid the direct use of chloroformates.

Isocyanates: One common pathway involves the reaction of an alcohol with an isocyanate. evitachem.com For the synthesis of the target compound, this would hypothetically involve the reaction of 2-bromo-4-fluorophenyl isocyanate with benzyl alcohol. Isocyanates can be generated in situ from various precursors, providing a versatile route to carbamates. evitachem.comacs.org

Activated Carbonates: Nucleophilic substitution reactions involving activated carbonates are another viable method for synthesizing Benzyl (2-bromo-4-fluorophenyl)carbamate. evitachem.com

Lossen Rearrangement: A more specialized, one-pot synthesis of carbamates can be achieved via a TCT-mediated (2,4,6-trichloro-1,3,5-triazine) Lossen rearrangement of hydroxamic acids in the presence of an alcohol. acs.org

These alternative approaches are summarized below.

| Strategy | Precursors | Key Features | Citation(s) |

| Isocyanate Pathway | 2-bromo-4-fluorophenyl isocyanate, Benzyl alcohol | Versatile method, often used for rapid library synthesis. | evitachem.comacs.orgnih.gov |

| Activated Carbonates | 2-bromo-4-fluoroaniline, Activated benzyl carbonate derivative | Avoids chloroformate reagents. | evitachem.com |

| Lossen Rearrangement | A hydroxamic acid precursor, Benzyl alcohol, TCT | One-pot synthesis under specific conditions. | acs.org |

Modern advancements in synthetic chemistry are increasingly focused on sustainable methods, with biocatalysis emerging as a powerful tool. ijcce.ac.ir The use of enzymes to catalyze the formation of carbamates represents a green alternative to traditional chemical methods. While specific enzymatic routes for the synthesis of this compound are not yet widely documented, the principles of biocatalysis could theoretically be applied. This would involve selecting or engineering an enzyme capable of facilitating the reaction between a suitable aniline precursor and a benzyl donor, potentially offering high selectivity and milder reaction conditions.

Synthesis of Positional and Structural Isomers for Comparative Studies

The synthesis of isomers of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. This involves altering the substitution pattern on the phenyl ring.

Positional Isomers: A key positional isomer can be synthesized starting from 4-bromo-2-fluoroaniline. A patented process describes the high-yield synthesis of this precursor, which can then undergo the classical carbamation reaction with benzyl chloroformate to yield Benzyl (4-bromo-2-fluorophenyl)carbamate. google.com

Structural Isomers: A structural isomer, such as 2-fluoro-4-bromobenzyl (phenyl)carbamate, would require a different synthetic approach. One route involves the synthesis of 2-fluoro-4-bromo benzyl bromide, which can be prepared from 2-fluoro-4-bromotoluene via a light-initiated bromination. google.com This benzyl bromide could then react with aniline or a related precursor to form the isomeric carbamate.

The table below outlines the precursors for these isomeric products.

| Isomer Type | Target Isomer Example | Key Precursor | Precursor Synthesis Highlight | Citation(s) |

| Positional | Benzyl (4-bromo-2-fluorophenyl)carbamate | 4-bromo-2-fluoroaniline | High-yield bromination of 2-fluoroaniline. | google.com |

| Structural | (2-Fluoro-4-bromobenzyl) phenylcarbamate | 2-fluoro-4-bromo benzyl bromide | Light-initiated bromination of 2-fluoro-4-bromotoluene. | google.com |

Synthesis of Benzyl (2-bromo-5-fluorophenyl)carbamate and Related Analogs

The synthesis of N-aryl carbamates, such as the structural isomer Benzyl (2-bromo-5-fluorophenyl)carbamate, typically proceeds by reacting the corresponding substituted aniline with benzyl chloroformate. This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.

The general reaction involves the acylation of the amine (2-bromo-5-fluoroaniline) with benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

General Reaction Scheme:

2-bromo-5-fluoroaniline + Benzyl Chloroformate → Benzyl (2-bromo-5-fluorophenyl)carbamate + HCl

A detailed procedure for a related compound, N-Cbz-2-bromoethylamine, illustrates the typical conditions for this type of transformation. In this synthesis, 2-bromoethylamine (B90993) hydrobromide is dissolved in a solvent like dioxane, and an aqueous base such as sodium hydroxide (B78521) is added, followed by the dropwise addition of benzyl chloroformate at a controlled temperature (e.g., 0 °C). chemicalbook.com After a period of stirring, the product is extracted, washed, and purified. chemicalbook.com

| Reactant/Reagent | Function | Example Conditions |

| Substituted Aniline | Starting Material | 2-bromo-5-fluoroaniline |

| Benzyl Chloroformate | Acylating Agent | Added dropwise |

| Base (e.g., NaOH, K₂CO₃) | Acid Scavenger | Aqueous 1 M NaOH |

| Solvent (e.g., Dioxane) | Reaction Medium | Dioxane / Water |

| Temperature | Reaction Control | 0 °C to room temperature |

This methodology is broadly applicable for the synthesis of various N-aryl carbamates and serves as a reliable pathway to compounds like Benzyl (2-bromo-5-fluorophenyl)carbamate.

Preparation of Other Halogenated Benzyl N-Arylcarbamates

The synthesis of halogenated Benzyl N-Arylcarbamates can be achieved through several established organic chemistry methods. evitachem.com The choice of method often depends on the availability of starting materials and the specific substitution pattern desired on the aromatic ring.

One common pathway involves the reaction of a halogenated aniline with benzyl chloroformate, as described in the previous section. wikipedia.org A second major route utilizes an isocyanate intermediate. evitachem.com In this approach, a substituted phenyl isocyanate is reacted with benzyl alcohol, often in the presence of a catalyst, to form the carbamate linkage. An improved method for preparing benzyl-N-vinyl carbamate involves the Curtius rearrangement of an acryloyl azide (B81097) to form vinyl isocyanate, which is then trapped by benzyl alcohol. researchgate.net

A multi-step synthesis approach can also be employed, as demonstrated in the preparation of a series of benzene-based carbamates for biological screening. nih.gov This synthetic sequence involves:

Friedel–Crafts acylation to produce an aromatic ketone.

Bromination of the ketone to yield a 2-bromo derivative.

Ammonolysis of the resulting halide to form a primary or secondary amine.

Carbamate formation by reacting the amine with an appropriate chloroformate, such as benzyl chloroformate. nih.gov

The table below outlines the general synthetic strategies for preparing these compounds.

| Synthetic Strategy | Starting Materials | Key Reagents | Product Type |

| Amine Acylation | Halogenated Aniline, Benzyl Chloroformate | Base (e.g., NaOH) | Halogenated Benzyl N-Arylcarbamate |

| Isocyanate Addition | Halogenated Phenyl Isocyanate, Benzyl Alcohol | Catalyst (optional) | Halogenated Benzyl N-Arylcarbamate |

| Multi-step Synthesis | Aromatic Ketone | Br₂, NH₃, Benzyl Chloroformate | Halogenated Benzyl N-Arylcarbamate |

These methodologies provide versatile and robust routes for accessing a wide range of halogenated Benzyl N-Arylcarbamates, allowing for systematic investigations into their chemical properties and potential applications.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactivity Profile of the Carbamate (B1207046) Linkage in Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate

The carbamate group (–NH–C(=O)–O–) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. The stability of the carbamate linkage is significant, making it a common protecting group for amines in multi-step syntheses. masterorganicchemistry.com

Key reactions involving the carbamate linkage include:

Hydrolysis: Under acidic or basic conditions, the carbamate can be cleaved. Basic hydrolysis of N-aryl carbamates often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netnih.gov This involves the deprotonation of the nitrogen atom, followed by the elimination of the aryloxide to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. nih.govresearchgate.net The presence of electron-withdrawing groups on the aryl ring, such as the bromo and fluoro substituents in Benzyl (2-bromo-4-fluorophenyl)carbamate, can influence the rate of this process. researchgate.net Metal ions can also trigger the hydrolysis of carbamates by coordinating to the ligand. nih.gov

Nucleophilic Attack: The electrophilic carbonyl carbon can be attacked by various nucleophiles. For instance, strong nucleophiles like amines or alcohols can lead to transesterification or the formation of ureas. evitachem.com The benzyl group can be cleaved under specific conditions, such as catalytic hydrogenolysis, a common method for deprotecting benzyl carbamates (Cbz group). masterorganicchemistry.com A milder, nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) has also been developed, which is advantageous for substrates with sensitive functionalities. organic-chemistry.org

| Reaction Type | Conditions | General Products | Mechanistic Notes |

|---|---|---|---|

| Basic Hydrolysis | Aqueous base (e.g., NaOH) | 2-bromo-4-fluoroaniline (B89589), Benzyl alcohol, CO2 | Often proceeds via an E1cB mechanism with an isocyanate intermediate. researchgate.netnih.gov |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl) | 2-bromo-4-fluoroaniline, Benzyl alcohol, CO2 | Proceeds via protonation of the carbonyl oxygen. |

| Nucleophilic Cleavage | e.g., 2-mercaptoethanol, K3PO4 | 2-bromo-4-fluoroaniline | SN2 attack on the benzylic carbon. organic-chemistry.org |

| Hydrogenolysis | H2, Pd/C | 2-bromo-4-fluorotoluene, CO2 | Cleavage of the benzyl-oxygen bond. |

Investigations into Aromatic Substitution and Functionalization

The 2-bromo-4-fluorophenyl ring of the molecule is a platform for various substitution and functionalization reactions, significantly influenced by the directing effects of the carbamate group and the existing halogen substituents.

The carbamate group is a well-established directing group in transition-metal-catalyzed C-H activation reactions. magtech.com.cn It can chelate to a metal center (e.g., palladium) and direct the functionalization to the ortho position. magtech.com.cnacs.org In this compound, the C-2 position is already substituted with a bromine atom. Therefore, the carbamate group would direct C-H activation and subsequent reactions, such as halogenation, to the C-6 position.

Studies have demonstrated efficient palladium-catalyzed ortho-selective halogenation of N-arylcarbamates under mild conditions. acs.org This methodology provides a route to introduce another halogen atom with high regioselectivity, creating valuable halogenated aniline (B41778) precursors after carbamate removal. acs.org The general mechanism involves the formation of a palladacycle intermediate, which then reacts with a halogen source.

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing substituents (bromo, fluoro, and the carbamate group). This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com

In SNAr reactions, a strong nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent departure of the leaving group restores aromaticity. The rate of SNAr is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. masterorganicchemistry.com

In this molecule, both the bromine at C-2 and the fluorine at C-4 are potential leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide when the attack of the nucleophile is the rate-determining step, due to its high electronegativity which makes the attached carbon more electrophilic. masterorganicchemistry.com Therefore, under suitable conditions with a potent nucleophile, substitution of the fluorine atom at the C-4 position could be expected. evitachem.com

Mechanistic Studies of Cleavage and Rearrangement Pathways

The cleavage of the carbamate and potential rearrangements of its analogs are important aspects of its chemical profile, offering pathways to diverse molecular structures.

As mentioned in section 3.1, base-induced reactions are a primary pathway for the cleavage of N-aryl carbamates. The mechanism typically involves the initial deprotonation of the carbamate nitrogen by a base. researchgate.netnih.gov

For N-monosubstituted carbamates like this compound, this deprotonation generates a carbamate anion. This anion can then undergo elimination of the benzyloxy group to form a highly reactive isocyanate intermediate (2-bromo-4-fluorophenyl isocyanate). nih.gov This intermediate is subsequently attacked by water or hydroxide (B78521) ions in the reaction medium, leading to the formation of a carbamic acid, which decarboxylates to yield the final product, 2-bromo-4-fluoroaniline. researchgate.net The formation of the isocyanate intermediate is a key feature of the E1cB mechanism proposed for the hydrolysis of many N-aryl carbamates. nih.gov

The Newman-Kwart rearrangement (NKR) is a thermal or catalyzed intramolecular reaction involving the 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. organic-chemistry.orgwikipedia.org This rearrangement is a powerful tool for converting phenols into the corresponding thiophenols, as the resulting S-aryl thiocarbamate can be readily hydrolyzed. jk-sci.com

An analogous compound to this compound for this reaction would be O-(2-bromo-4-fluorophenyl) N-benzyl-N-methylthiocarbamate (assuming a second substituent on the nitrogen is necessary to prevent side reactions like isocyanate formation). thieme-connect.com The NKR proceeds through a four-membered cyclic transition state. wikipedia.org

| Factor | Effect on Reaction Rate/Conditions | Rationale |

|---|---|---|

| Aryl Ring Substituents | Electron-withdrawing groups (like Br, F) accelerate the reaction. organic-chemistry.org | Stabilizes the buildup of negative charge on the aromatic ring in the transition state. rsc.org |

| Temperature | Typically requires high temperatures (200-300 °C). wikipedia.org | Overcomes the high activation energy barrier (ΔH‡ ~ 30-40 kcal/mol). wikipedia.org |

| Catalysis | Palladium or other catalysts can significantly lower the required temperature. wikipedia.orgacs.org | Provides an alternative, lower-energy reaction pathway. |

The principles of the NKR have been successfully extended to selenium analogs, enabling the conversion of phenols to selenophenols via a seleno-Newman-Kwart rearrangement. kiku.dknih.gov This involves the thermal rearrangement of an O-aryl selenocarbamate to an Se-aryl selenocarbamate. kiku.dk The mechanism is believed to be analogous to the thio-variant, proceeding through a four-membered transition state and similarly influenced by the electronic nature of the aryl substituents. kiku.dk Therefore, an O-(2-bromo-4-fluorophenyl) selenocarbamate analog would be expected to undergo this rearrangement to provide a precursor for 2-bromo-4-fluoroselenophenol.

Fundamental Mechanisms of Molecular Interaction

The molecular interactions of this compound are characterized by its potential to engage in both non-covalent and covalent bonding. The aromatic rings can participate in π-π stacking and hydrophobic interactions, while the carbamate group is a key player in forming hydrogen bonds and, most significantly, in covalent interactions with nucleophilic residues.

Research into the reactivity of carbamates has extensively demonstrated their ability to act as electrophiles, leading to the formation of covalent bonds with nucleophilic residues within biological macromolecules, most notably proteins. The key electrophilic center in this compound is the carbonyl carbon of the carbamate group.

The general mechanism involves a nucleophilic attack on this carbonyl carbon by a potent nucleophile, such as the hydroxyl group of a serine residue or the thiol group of a cysteine residue, commonly found in the active sites of enzymes. This addition-elimination reaction results in the cleavage of the carbamate's ester bond and the formation of a stable covalent bond between the carbamoyl (B1232498) moiety and the nucleophilic residue. This process is known as carbamylation .

For this compound, the reaction with a nucleophilic residue (Nu-H) can be depicted as follows:

Nucleophilic Attack: The nucleophile (e.g., the oxygen atom of a serine side chain) attacks the electrophilic carbonyl carbon of the carbamate.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The benzyloxy group departs as a leaving group (benzyl alcohol), leading to the formation of a carbamylated nucleophile.

The presence of electron-withdrawing bromo and fluoro substituents on the phenyl ring is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack and subsequent covalent bond formation.

Table 1: Postulated Reactivity of this compound with Key Nucleophilic Amino Acid Residues

| Nucleophilic Residue | Type of Interaction | Resulting Adduct | Postulated Significance |

| Serine | Covalent | Carbamyl-Serine | Primary mechanism for the inhibition of serine hydrolases. |

| Cysteine | Covalent | Carbamyl-Cysteine | Potential for covalent modification of cysteine-containing proteins. |

| Lysine (B10760008) | Non-covalent/Covalent | Carbamyl-Lysine (less common) | The primary amine of lysine is generally less reactive in this context compared to serine's hydroxyl group, but covalent modification is possible under certain conditions. |

| Tyrosine | Non-covalent | - | The hydroxyl group of tyrosine is a weaker nucleophile than that of serine. |

The primary and most studied biological activity of carbamates, including halogenated phenylcarbamates, is their ability to inhibit enzymes, particularly serine hydrolases. This class of enzymes includes important targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).

The inhibitory mechanism of this compound is presumed to follow the established pathway for carbamate inhibitors, which is a pseudoirreversible inhibition mediated by covalent modification of the enzyme's active site.

The process unfolds as follows:

Initial Binding: The inhibitor first binds non-covalently to the active site of the enzyme, forming a reversible enzyme-inhibitor complex (EI).

Carbamylation: The nucleophilic serine residue in the active site attacks the carbonyl carbon of the carbamate, leading to the formation of a stable, carbamylated enzyme (E-I'). This step is the covalent modification.

Slow Regeneration: The carbamylated enzyme is catalytically inactive. The covalent bond can be slowly hydrolyzed to regenerate the active enzyme, but the rate of this decarbamylation is significantly slower than the rate of carbamylation. This slow regeneration is why the inhibition is termed "pseudoirreversible."

Table 2: Hypothetical Kinetic Parameters for the Inhibition of a Model Serine Hydrolase by this compound (Based on Analogous Compounds)

| Parameter | Description | Hypothetical Value | Implication |

| KI | Dissociation constant of the initial reversible enzyme-inhibitor complex. | Low µM range | Indicates good initial binding affinity to the enzyme's active site. |

| kinact | First-order rate constant for the carbamylation step. | > 0.1 min-1 | Suggests a rapid rate of covalent bond formation once the inhibitor is bound. |

| kinact/KI | Second-order rate constant for inhibition. | High M-1s-1 range | Reflects high overall efficiency as an enzyme inhibitor. |

| t1/2 (regeneration) | Half-life for the spontaneous reactivation of the carbamylated enzyme. | Several hours | Confirms the pseudoirreversible nature of the inhibition, leading to a prolonged duration of action. |

Structure Activity Relationship Sar and Design of Derivatives for Research Probes

Systematic Structural Modifications of Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate

The design of derivatives through systematic structural modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's properties. For Benzyl (2-bromo-4-fluorophenyl)carbamate, modifications can be targeted to three primary regions: the phenyl ring, the benzyl group, and the carbamate (B1207046) linker.

Variation of Halogen Substituents on the Phenyl Ring

The nature and position of halogen substituents on the phenyl ring can dramatically influence a molecule's biological activity. Halogens affect the electronic distribution (through inductive and resonance effects) and lipophilicity of the compound, which are critical for target binding and cell permeability.

In related series of phenylcarbamates, the variation of halogen substituents has yielded significant insights into SAR. For instance, studies on biphenyl (B1667301) carbamate-based inhibitors of the enzyme legumain showed that bromo-substituted phenyl carbamates were active, with comparable potency observed for different substitution patterns. researchgate.net Further exploration revealed that replacing bromine with other halogens like fluorine and chlorine also resulted in active compounds. Notably, a para-fluoro analog displayed good activity, while a meta-chloro analog was also a potent inhibitor. researchgate.net This suggests that both the position and the type of halogen are crucial determinants of inhibitory potential.

Table 1: Illustrative SAR of Halogenated Phenyl Carbamate Analogs against Legumain

| Compound | Phenyl Ring Substitution | IC50 (µM) |

|---|---|---|

| Analog A | 2-bromophenyl | > 0.1 |

| Analog B | 3-bromophenyl | 0.041 |

| Analog C | 4-bromophenyl | 0.039 |

| Analog D | 4-fluorophenyl | ~0.06 |

| Analog E | 3-chlorophenyl | 0.009 |

Data derived from studies on related N-acyl-L-proline-derived biphenyl carbamates. researchgate.net

Alterations to the Benzyl Moiety and Carbamate Linker

The benzyl group and the carbamate linker are also pivotal to the molecule's function. The carbamate functionality is prized in drug design for its chemical stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability. nih.govacs.org It can participate in crucial hydrogen bonding interactions with biological targets. nih.govacs.org

Alterations to the benzyl moiety, such as adding substituents to its ring or replacing it entirely with other alkyl or aryl groups, can modulate binding affinity and specificity. The carbamate linker itself is a frequent target for modification in drug design, particularly in the context of prodrugs and antibody-drug conjugates (ADCs). nih.govnih.gov For example, the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is a well-established system used in ADCs. researchgate.net This linker is designed to be stable in circulation but cleaved by specific enzymes like cathepsin B inside target cells, demonstrating how the linker can be engineered for controlled release and activity. nih.gov Modifications to the p-aminobenzyl carbamate (PABC) portion have been explored to enhance stability in different biological environments, such as mouse serum, leading to the development of meta-amide PABC (MA-PABC) linkers with improved pharmacokinetic properties. researchgate.netfigshare.com

Comparative Analysis of Electronic and Steric Effects on Reactivity

The reactivity and biological activity of this compound derivatives are governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring significantly influences the reactivity of the carbamate. These halogens decrease the electron density on the phenyl ring and can affect the acidity of the N-H proton of the carbamate group. This modulation of the electronic landscape is critical for how the molecule interacts with its biological target. For instance, in other aromatic systems, the presence of a strong electron-withdrawing nitro group has been shown to dramatically alter reaction pathways, favoring the formation of certain products due to the stabilization of transition states. mdpi.com Similarly, the electronic properties of the halogens in this compound are expected to be a key factor in its binding interactions.

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) play a crucial role in determining whether a molecule can fit into the binding site of a target protein. In studies of related enzyme inhibitors, increasing the steric bulk at certain positions can lead to a decrease in potency, whereas in other cases, it can enhance binding by promoting favorable hydrophobic interactions. researchgate.net For example, in one study of legumain inhibitors, increasing steric bulk from a methyl to a tert-butyl group at the meta-position of a biphenyl ring resulted in a slight decrease in activity. researchgate.net Computational studies on other carbamate inhibitors have highlighted that bulky carbamate "warheads" may be sterically hindered from reaching and reacting with the catalytic serine residue in an enzyme's active site. chemrxiv.org Therefore, the size of the bromo-substituent at the ortho position in this compound is a critical steric feature that likely influences its binding orientation and affinity.

Investigation of Biological Interactions through SAR

SAR studies are instrumental in elucidating the mechanisms by which a compound exerts its biological effects, including enzyme inhibition and molecular recognition.

Studies on Enzyme Interaction and Inhibition Mechanisms

Carbamate-containing molecules are well-known inhibitors of various enzymes, particularly serine hydrolases like cholinesterases. nih.govnih.gov The carbamate moiety can act as a "warhead" that carbamoylates a catalytic serine residue in the enzyme's active site, leading to pseudo-irreversible inhibition. chemrxiv.org

While the specific enzyme targets of this compound are not detailed in the provided context, SAR studies on analogous compounds provide a template for its potential mechanism. For example, a series of proline-based carbamates bearing bromophenyl groups showed significant inhibitory activity against butyrylcholinesterase (BChE). nih.gov The position of the bromine atom was found to be important, with ortho- and para-brominated compounds showing activity comparable to the drug rivastigmine. This indicates a specific recognition of the halogenated phenyl ring within the enzyme's active site. nih.gov The mechanism for many carbamate inhibitors involves the formation of a covalent bond with the target enzyme, and the efficiency of this process is dictated by the precise fit and electronic compatibility of the inhibitor within the active site. chemrxiv.org

Table 2: Cholinesterase Inhibition by Proline-Based Carbamate Analogs

| Compound | Phenyl Ring Substitution | BChE IC50 (µM) |

|---|---|---|

| Analog F | (2-bromophenyl)carbamoyl | 27.38 |

| Analog G | (4-bromophenyl)carbamoyl | 28.21 |

| Analog H | (2-chlorophenyl)carbamoyl | > 100 |

| Rivastigmine (Standard) | - | 29.83 |

Data derived from studies on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates. nih.gov

Exploration of Molecular Recognition and Binding Affinities

Molecular recognition is the process by which a molecule binds to a specific biological target. The binding affinity is a measure of the strength of this interaction. The structural features of this compound—its halogenated aromatic ring, the carbamate linker, and the benzyl group—all contribute to its molecular recognition profile.

The carbamate group is a key player in molecular recognition, capable of forming hydrogen bonds through its N-H and carbonyl groups. nih.gov The aromatic rings can engage in π-π stacking and hydrophobic interactions with residues in a protein's binding pocket. The specific pattern of halogenation (ortho-bromo, para-fluoro) creates a unique electrostatic and steric profile that allows for selective recognition by a target. researchgate.net Molecular docking studies on related carbamate inhibitors have been used to visualize these interactions, showing how the phenyl ring fits into specific sub-pockets of an enzyme active site and how the carbamate moiety is positioned for interaction with key catalytic residues. nih.gov The stability of the linker-payload connection in ADCs, which often utilize a carbamate, is a direct function of molecular recognition by cleaving enzymes, underscoring the importance of these interactions for biological function. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all magnetically active nuclei in Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals are expected for the protons of the benzyl group and the substituted phenyl ring. The benzylic protons (-CH₂-) would likely appear as a singlet, while the aromatic protons would present as a complex pattern of multiplets due to spin-spin coupling with each other and with the fluorine atom. The carbamate (B1207046) N-H proton typically appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the carbamate, the benzylic carbon, and the carbons of the two aromatic rings. The signals for the carbons in the fluorinated ring would appear as doublets due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), which is a key feature for structural confirmation. walisongo.ac.id

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool. walisongo.ac.id It provides direct information about the chemical environment of the fluorine nucleus. A single resonance would be expected, and its coupling to nearby protons (¹H-¹⁹F coupling) would further corroborate the substitution pattern on the phenyl ring. walisongo.ac.idst-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzyl (2-bromo-4-fluorophenyl)carbamate

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |

| Carbamate NH | ¹H | 8.0 - 9.5 | Broad Singlet |

| Aromatic CH (Phenyl) | ¹H | 7.2 - 7.5 | Multiplet |

| Aromatic CH (Bromofluorophenyl) | ¹H | 7.0 - 8.2 | Multiplets with H-H and H-F coupling |

| Benzyl CH₂ | ¹H | ~5.2 | Singlet |

| Carbamate C=O | ¹³C | 152 - 155 | Singlet |

| Aromatic C (Phenyl) | ¹³C | 127 - 136 | Singlets |

| Aromatic C-F | ¹³C | 155 - 165 | Doublet (large ¹JCF) |

| Aromatic C-Br | ¹³C | 110 - 120 | Doublet (small JCF) |

| Aromatic C-N | ¹³C | 135 - 145 | Doublet (small JCF) |

| Aromatic CH (Bromofluorophenyl) | ¹³C | 115 - 130 | Doublets (JCF) |

| Benzyl CH₂ | ¹³C | ~67 | Singlet |

Two-Dimensional NMR Experiments for Connectivity Elucidation

To unambiguously establish the atomic connectivity, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the molecular backbone and the placement of functional groups. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity of the protons on the benzyl and bromofluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link the proton signals of the benzylic and aromatic groups to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. st-andrews.ac.uk For this compound, HRMS would be expected to provide a measured mass that is extremely close to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern created by the presence of the bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in two major peaks (M and M+2) of nearly equal intensity, providing a clear signature for a monobrominated compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁BrFNO₂ |

| Calculated Exact Mass ([M] for ⁷⁹Br) | 322.9957 g/mol |

| Calculated Exact Mass ([M+2] for ⁸¹Br) | 324.9937 g/mol |

| Molecular Weight (Average) | 324.15 g/mol bldpharm.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com This technique is particularly useful for identifying the functional groups present in a compound. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Table 3: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbamate N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl C=O | Stretching | 1690 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Carbamate C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1200 - 1350 |

| C-F | Stretching | 1000 - 1400 jetir.org |

| C-Br | Stretching | 500 - 600 |

X-Ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide an exact model of its solid-state structure. growingscience.com This analysis would confirm the connectivity established by NMR and would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net The analysis would also precisely define the dihedral angles between the two aromatic rings and the plane of the carbamate linker. nih.gov

Geometric Parameters and Intermolecular Interactions in Crystal Lattices

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This technique yields detailed information on geometric parameters such as bond lengths, bond angles, and torsion angles. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and packing.

For instance, studies on analogous carbamate derivatives reveal key structural features. The carbamate group itself is generally planar or near-planar. The crystal structure of a related compound, Methyl N-(2-bromo-4-chlorophenyl)carbamate, shows the bromochlorophenyl ring is inclined to the methylcarbamate unit by 32.73 (7)°. researchgate.net Another similar molecule, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, is non-planar, with significant dihedral angles between its phenyl, chlorofluorophenyl, and carbamate groups. nih.gov

Intermolecular interactions are crucial in dictating how molecules pack together in a solid state. In the crystal lattices of phenyl carbamates, hydrogen bonding is a dominant force. ub.edu Specifically, N—H⋯O hydrogen bonds are commonly observed, where the amine proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov These interactions often lead to the formation of one-dimensional chains or centrosymmetric dimers. researchgate.netmdpi.com

| Parameter | Methyl N-(2-bromo-4-chlorophenyl)carbamate researchgate.net | Benzyl N-(3-chloro-4-fluorophenyl)carbamate nih.gov |

|---|---|---|

| Chemical Formula | C₈H₇BrClNO₂ | C₁₄H₁₁ClFNO₂ |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.6637 Å b = 9.4598 Å c = 11.9898 Å α = 111.639° β = 101.035° γ = 93.712° | a = 10.4695 Å b = 9.0346 Å c = 28.361 Å |

| Dominant Intermolecular Interactions | N—H⋯O hydrogen bonds forming chains | N—H⋯O and C—H⋯O interactions |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool in synthetic chemistry for both assessing the purity of a compound and separating it from reaction byproducts or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and performing quantitative analysis. Chemical suppliers of this compound and its isomers confirm the use of HPLC for quality control, underscoring its importance. bldpharm.combldpharm.combldpharm.com

In a typical HPLC analysis for a compound like this compound, a reversed-phase column (e.g., a C18 column) is used. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a buffer. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared against a calibration curve constructed from standards of known concentration.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.org It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed.

To monitor a synthesis, small samples (aliquots) are taken from the reaction mixture at different time points and spotted onto a TLC plate, which is typically coated with silica gel. libretexts.org Lanes are also spotted with the pure starting material(s) and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product with a different retention factor (Rf), will appear and intensify. libretexts.org Visualization is commonly achieved using a UV lamp, as the aromatic rings in this compound will absorb UV light. rsc.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. rsc.org

| Time Point | Observation in Reaction Mixture Lane | Inference |

|---|---|---|

| T = 0 min | Intense spot corresponding to starting material (SM). No product (P) spot. | Reaction has not yet started. |

| T = 30 min | SM spot is less intense. A new, faint P spot appears at a different Rf. | Reaction is in progress. |

| T = 60 min | SM spot is very faint. P spot is much more intense. | Reaction is nearing completion. |

| T = 90 min | SM spot is absent. Only the intense P spot is visible. | Reaction is complete. |

Spectrophotometric Monitoring of Chemical Transformations

UV-Visible (UV-Vis) spectrophotometry can be a powerful tool for monitoring chemical transformations in real-time, provided the reactants and products have distinct absorption spectra. Carbamates, including benzyl carbamate derivatives, possess chromophores (the aromatic rings) that absorb UV radiation, making them suitable for this type of analysis. rsc.org

A chemical transformation can be monitored by tracking the change in absorbance at a specific wavelength over time. For example, in the hydrolysis of certain carbamates, a chromophoric leaving group may be released. A study on 4-nitrophenyl carbamates demonstrated that their hydrolysis could be quantitatively monitored by measuring the increase in absorbance from the formation of the yellow-colored 4-nitrophenolate ion. emerginginvestigators.org

For this compound, a reaction that modifies one of the aromatic rings or cleaves the carbamate bond to release a product with a different UV absorption maximum (λmax) could be monitored spectrophotometrically. By measuring the rate of change in absorbance, one can derive kinetic information about the transformation. This method is particularly useful for studying reaction rates under various conditions, such as different pH levels or temperatures. emerginginvestigators.org

Computational and Theoretical Investigations of Benzyl 2 Bromo 4 Fluorophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. The process involves calculating the total electronic energy for various atomic arrangements and systematically finding the configuration with the minimum energy. For Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate, this calculation would reveal precise bond lengths, bond angles, and dihedral angles.

A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The resulting optimized structure represents the molecule's ground state in the gas phase and serves as the foundation for all other computational analyses. The total energy calculated during optimization is a key parameter for assessing the molecule's thermodynamic stability.

Table 1: Representative Parameters from DFT Geometry Optimization This table illustrates the type of data obtained from a DFT calculation. Actual values for Benzyl (2-bromo-4-fluorophenyl)carbamate are not available.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | (e.g., -2500 Hartrees) |

| Dipole Moment | A measure of the overall polarity of the molecule. | (e.g., 2.5 Debye) |

| Key Bond Lengths | The distance between specific atomic nuclei (e.g., C=O, N-H, C-Br). | (e.g., C=O: ~1.22 Å) |

| Key Bond Angles | The angle formed by three connected atoms (e.g., O=C-N). | (e.g., O=C-N: ~125°) |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of this compound would involve mapping the spatial distribution of these orbitals to identify the likely sites for electrophilic and nucleophilic attack. The bromine and fluorine substituents are expected to significantly influence the energy and distribution of these orbitals.

Table 2: Key Metrics from Frontier Molecular Orbital Analysis This table illustrates the type of data obtained from an FMO analysis. Actual values for this compound are not available.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. |

Understanding the distribution of electronic charge across a molecule is essential for predicting its electrostatic interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the molecule. This analysis for this compound would quantify the effect of the electronegative oxygen, nitrogen, fluorine, and bromine atoms on the electron density of neighboring carbon and hydrogen atoms.

A more intuitive visualization of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of high negative potential, indicating electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of high positive potential, indicating electron-poor areas prone to nucleophilic attack (e.g., around the amide hydrogen).

Green: Regions of neutral potential.

The MEP map for this compound would highlight the electron-rich zones created by the electronegative halogen and oxygen atoms and the electron-deficient hydrogen of the carbamate (B1207046) linkage.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's dynamic behavior and its interactions with its environment.

This compound possesses several rotatable bonds, allowing it to adopt various spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles (e.g., the C-N bond of the carbamate) and calculating the energy at each step, resulting in a potential energy surface scan. Identifying the lowest-energy conformer is crucial as it often represents the dominant structure of the molecule.

Molecular volume is another important parameter calculated from the optimized geometry. It represents the volume occupied by the molecule, which is a key factor in understanding its potential for steric hindrance and its ability to fit into binding sites in biological systems.

The biological and chemical behavior of a molecule is heavily influenced by its non-covalent interactions with other molecules. For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the C=O group can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as an electrophilic region (a σ-hole), allowing it to interact favorably with nucleophiles.

π-π Stacking: Interactions between the two phenyl rings.

Molecular dynamics (MD) simulations could be employed to simulate the behavior of multiple this compound molecules over time, revealing how they interact and arrange themselves in a condensed phase. Such simulations provide a dynamic picture of the intermolecular forces that govern the compound's physical properties.

In Silico Studies of Biological Interactions

The biological activity of a compound is fundamentally governed by its interactions with specific biomolecules. In silico methods provide a powerful lens through which these interactions can be studied at a molecular level, offering insights that can guide further experimental work.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations would be employed to predict its binding mode and affinity for various protein targets.

Detailed research findings from hypothetical docking studies are presented in the table below. These studies could, for example, investigate the interaction of this compound with enzymes such as cyclooxygenases (COX-1 and COX-2), which are common targets for anti-inflammatory drugs. The docking scores, typically expressed in kcal/mol, represent the estimated free energy of binding.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-1 (COX-1) | -8.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Alkyl, Pi-Pi Stacking |

| Acetylcholinesterase (AChE) | -7.9 | Trp84, Tyr337 | Pi-Pi Stacking, Halogen Bond |

| Butyrylcholinesterase (BChE) | -8.5 | Trp82, His438 | Pi-Pi Stacking, Hydrogen Bond |

Note: The data presented in this table is illustrative and based on the types of results obtained from molecular docking studies of similar carbamate compounds. Specific experimental or computational studies for this compound were not found in the public domain.

The predicted interactions reveal key residues within the binding pockets of these enzymes that may be crucial for the binding of this compound. For instance, the presence of a bromine atom on the phenyl ring could facilitate halogen bonding with certain residues, potentially contributing to its binding affinity and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical behavior. These models are built by correlating variations in the physicochemical properties of a series of compounds with their observed activities.

For this compound, a QSAR model could be developed to predict its activity based on a set of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A hypothetical QSAR equation for a series of carbamate derivatives, including this compound, might look like this:

Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD + 2.1

Where:

IC50 is the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

MW is the molecular weight.

HD is an indicator variable for the presence of a hydrogen bond donor.

This model would suggest that higher hydrophobicity and the presence of a hydrogen bond donor are positively correlated with the inhibitory activity, while increased molecular weight has a negative correlation.

| Compound | LogP | Molecular Weight | Hydrogen Bond Donor | Predicted Log(1/IC50) |

| This compound | 4.1 | 340.16 | Yes | 4.97 |

| Benzyl (4-chlorophenyl)carbamate | 3.8 | 261.70 | Yes | 4.95 |

| Benzyl (4-bromophenyl)carbamate | 3.9 | 306.15 | Yes | 4.92 |

Note: This table and the QSAR equation are provided as illustrative examples of how QSAR would be applied. They are not based on published experimental data for this compound.

Validation of Theoretical Models against Experimental Data

The predictive power of any computational model is contingent upon its validation against experimental results. This is a critical step to ensure that the in silico predictions are reliable and can be used to make informed decisions in a research pipeline.

For molecular docking studies, validation can be achieved by redocking a known ligand into the crystal structure of its target protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.

In the case of QSAR models, validation is performed using both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model using the training set data.

External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then evaluated by the correlation coefficient (R²) between the predicted and observed activities for the test set.

A statistically robust and validated QSAR model would exhibit a high q² (e.g., > 0.5) and a high R² for the external test set (e.g., > 0.6). Without such validation, the predictions from these theoretical models remain hypothetical.

Applications As a Research Tool and Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate makes it a valuable starting material for the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. evitachem.com The substituted aniline (B41778) core is a common feature in many bioactive compounds.

A significant application of structurally related carbamates is in the synthesis of oxazolidinone antibiotics, such as Linezolid and its analogues. core.ac.ukmdpi.comukhsa.gov.uk Carbamate (B1207046) precursors, like benzyl (3-fluoro-4-morpholinophenyl)carbamate, are key intermediates in the multi-step synthesis of these drugs. asianpubs.orgnih.gov The synthetic route typically involves the reaction of the carbamate with reagents like (R)-glycidyl butyrate (B1204436) or epichlorohydrin (B41342) to construct the core oxazolidinone ring system. core.ac.ukasianpubs.org The benzyl carbamate serves as a protected form of the aniline nitrogen, which is crucial for controlling reactivity during the ring-forming steps. Following the construction of the heterocyclic core, the benzyl group can be removed, and the resulting amine can be further functionalized to produce a library of analogues for structure-activity relationship (SAR) studies. mdpi.comukhsa.gov.uk

The presence of bromine and fluorine atoms on the phenyl ring of Benzyl (2-bromo-4-fluorophenyl)carbamate offers additional handles for synthetic diversification. The bromine atom, in particular, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or alkynyl substituents. nih.govacs.orgresearchgate.net This capability enables the creation of diverse molecular scaffolds from a single precursor, which is a cornerstone of modern medicinal chemistry.

Reagent in Mechanistic Organic Chemistry Investigations

Carbamates are frequently employed in studies aimed at elucidating the mechanisms of chemical reactions. Kinetic investigations into the formation, breakdown, and solvolysis of carbamates provide fundamental insights into reaction pathways. ureaknowhow.comfigshare.comresearchgate.netresearchgate.net

The solvolysis of related compounds, such as carbamoyl (B1232498) chlorides, has been studied to understand the transition between SN1 and SN2 mechanisms. researchgate.netsemanticscholar.org Similarly, the stability and reactivity of the carbamate group in this compound can be studied under various conditions to probe reaction kinetics. The electronic effects of the bromo and fluoro substituents on the phenyl ring can influence the rate of reactions such as hydrolysis or fragmentation. rsc.org For instance, studies on substituted benzyl chlorides have shown that electron-withdrawing or -donating groups on the aromatic ring significantly impact solvolysis rates, and similar principles apply to carbamates. nih.govnih.gov

Kinetic studies on the reversible decomposition of carbamates have been used to understand fundamental processes like CO2 capture by amines. ureaknowhow.comfigshare.comresearchgate.net While not a direct application of the title compound, the principles derived from these studies are applicable to understanding its stability and reactivity profile. The Hammett equation can be applied to correlate the reaction rates with the electronic properties of the substituents on the aromatic ring, providing quantitative data on the mechanistic pathway. rsc.org

Utilization in the Development of New Synthetic Methodologies (e.g., Directed Functionalization)

The carbamate functional group is a powerful tool in the development of new synthetic methodologies, most notably in directed C-H functionalization. magtech.com.cn The carbamate can act as a directed metalation group (DMG), guiding the regioselective functionalization of the aromatic ring. nih.govacs.org

In a process known as directed ortho-metalation (DoM), a strong base (typically an organolithium reagent) is used to deprotonate the C-H bond positioned ortho to the carbamate group. nih.govacs.org The lithium atom is coordinated by the carbonyl oxygen of the carbamate, forming a stable six-membered ring intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups specifically at the ortho position. In the case of this compound, the carbamate group could direct metalation to the C3 position, adjacent to the bromine atom. This provides a strategic route to tri-substituted benzene (B151609) derivatives that might be difficult to access through classical electrophilic aromatic substitution methods.

Furthermore, the bromine atom on the ring allows for the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The development of new ligands and catalytic systems for these reactions often involves testing their efficacy on a range of substrates, including halogenated compounds like this compound. researchgate.net The interplay between the directing effect of the carbamate and the reactivity of the C-Br bond can be exploited to develop chemo- and regioselective tandem reaction sequences. acs.org

| Synthetic Methodology | Role of this compound | Potential Outcome |

| Directed ortho-Metalation (DoM) | Carbamate acts as a Directed Metalation Group (DMG). | Regioselective functionalization at the C3 position. nih.govacs.org |

| Suzuki-Miyaura Coupling | Substrate containing a C-Br bond for Pd-catalyzed cross-coupling. | Introduction of new aryl or vinyl groups at the C2 position. nih.gov |

| C-H Functionalization | Substrate for developing new transition-metal-catalyzed C-H activation reactions. | Direct introduction of functional groups onto the aromatic ring. magtech.com.cnnih.gov |

Probing Biological Pathways through Molecular Interaction Studies

Carbamate-containing molecules are widely recognized for their biological activity, and compounds like this compound serve as valuable tools for probing biological pathways, particularly through structure-activity relationship (SAR) studies. ukhsa.gov.uknih.gov

A prominent area of investigation is the inhibition of cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which are key targets in the treatment of Alzheimer's disease. nih.govnih.gov Many carbamate-based drugs, such as Rivastigmine, function by inhibiting these enzymes. nih.gov By synthesizing a series of analogues based on the this compound scaffold—varying the substituents on the phenyl ring—researchers can systematically probe the binding pocket of the enzyme. nih.gov The fluorine and bromine atoms can form specific interactions (such as halogen bonds) with amino acid residues in the active site, and their position influences the compound's inhibitory potency and selectivity. nih.gov

For example, studies on proline-based carbamates have shown that compounds with a 2-bromo or 4-bromophenyl group exhibit significant anti-BChE activity. nih.gov Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, for instance, showed an IC50 value of 27.38 µM against BChE. nih.gov This highlights how the halogen substitution pattern is critical for molecular recognition by the biological target. The fluorinated functionality can also be used as a probe in ¹⁹F NMR studies to investigate protein functions and binding interactions. researchgate.net

| Enzyme Target | Role of Carbamate Scaffold | Key Findings from Analogue Studies |

| Acetylcholinesterase (AChE) | Core structure for designing potential inhibitors. | Generally, carbamates show inhibitory activity against AChE. nih.gov |

| Butyrylcholinesterase (BChE) | Core structure for designing potential inhibitors. | Phenyl ring substitutions, particularly bromine, can enhance inhibitory potency and selectivity for BChE. nih.gov |

| Monoamine Oxidase B (MAO-B) | Substrate for SAR studies. | Fluorine substitution on benzylamine (B48309) derivatives influences their interaction with MAO-B. nih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of carbamates, including Benzyl (B1604629) (2-bromo-4-fluorophenyl)carbamate, has traditionally relied on methods that often involve hazardous reagents such as phosgene (B1210022) and its derivatives. rsc.orgacs.org Future research must prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Promising sustainable approaches for aryl carbamate (B1207046) synthesis include:

Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source is a key area of development. rsc.orgrsc.org A notable advancement is the use of the peptide coupling reagent propanephosphonic acid anhydride (B1165640) (T3P), which facilitates the condensation of phenols, primary amines, and CO2 under mild conditions—atmospheric pressure and room temperature. rsc.org

Photochemical Methods: Visible-light-promoted multicomponent coupling reactions involving α-aryldiazoesters, amines, and CO2 present a catalyst-free and environmentally friendly alternative. rsc.org

Flow Chemistry and Biocatalysis: Continuous flow processes that couple chemical reactions, such as the Curtius rearrangement, with biocatalytic steps for impurity removal can significantly enhance efficiency and simplify purification. beilstein-journals.orgnih.gov For instance, the enzyme Candida antarctica lipase (B570770) B (CALB) has been used to selectively derivatize byproducts, enabling easy separation. nih.gov

Novel Rearrangement Protocols: Green oxidation processes, such as the Hofmann rearrangement of aromatic amides using reagents like oxone, provide a single-step, efficient route to N-aryl carbamates. nih.govmdpi.com

Catalyst-Free Methodologies: The development of methods that transform readily available precursors, like Boc-protected amines, into carbamates using simple bases such as lithium tert-butoxide, eliminates the need for hazardous reagents and metal catalysts. rsc.org

Future efforts should focus on adapting these sustainable methodologies for the specific synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate, optimizing reaction conditions to maximize yield and minimize environmental impact.

Table 1: Comparison of Modern Carbamate Synthesis Methods

| Method | Key Reagents/Conditions | Advantages |

|---|---|---|

| T3P-Mediated Condensation | Phenol, Amine, CO2, T3P | Atmospheric pressure, room temperature, benign reagents rsc.org |

| Photochemical Synthesis | α-aryldiazoester, Amine, CO2, Visible Light | Catalyst-free, mild conditions rsc.org |

| Flow Synthesis | Curtius Rearrangement, Biocatalyst (CALB) | High efficiency, streamlined purification, scalability beilstein-journals.orgnih.gov |

| Green Hofmann Rearrangement | Aromatic Amide, Oxone, KCl, NaOH | One-pot synthesis, green oxidizing agent mdpi.com |

In-depth Exploration of Undiscovered Chemical Transformations

The chemical structure of this compound offers multiple reactive sites, suggesting a rich and largely unexplored reaction chemistry. Future research should aim to systematically investigate its reactivity.

Reactions at the Carbamate Moiety: While often used as protecting groups, carbamates can act as electrophiles in reactions with stabilized carbon nucleophiles. nih.gov The potential for this compound to undergo transcarbamation reactions with various nucleophiles also warrants investigation. researchgate.net

Transformations of the Aromatic Ring: The presence of both bromine and fluorine atoms allows for selective functionalization. The bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, activated by the other ring substituents, could be susceptible to nucleophilic aromatic substitution. numberanalytics.com

Directed ortho-Metalation (DoM): The carbamate group is a known directed metalation group, capable of guiding lithiation to the positions ortho to itself. nih.gov Exploring this reactivity could provide a regioselective pathway to novel, polysubstituted aromatic compounds derived from the parent molecule.

Cleavage and Modification of the Benzyl Group: The benzyl portion of the carbamate can be selectively cleaved via hydrogenolysis. acs.org The reactivity of this group can be tuned by the electronic properties of the aromatic ring, a factor that could be exploited for selective deprotection strategies in more complex syntheses. acs.org

A systematic study of these potential transformations will not only expand the fundamental understanding of this compound's chemistry but also generate a diverse range of derivatives for further application.

Application in Novel Materials Science Research

The unique combination of a carbamate linker and a halogenated aromatic structure suggests that this compound could serve as a valuable building block in materials science.

Fluorinated Polymers: Fluorinated aromatic polymers are known for their exceptional chemical resistance, thermal stability, and unique optical and electrical properties. google.com this compound could be investigated as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyurethanes or other polymer classes. The incorporation of fluorine is known to impact material properties such as gas permeability, making such polymers potentially useful for membrane-based separation technologies. acs.org

Non-Linear Optical (NLO) Materials: Organic molecules with donor-acceptor structures and extended π-systems can exhibit significant NLO properties, which are crucial for applications in photonics and optical data processing. nih.govjhuapl.edu The electronic asymmetry of the substituted phenyl ring in this compound makes it a candidate for investigation into its NLO properties. researchgate.net Theoretical and experimental studies could explore its hyperpolarizability and potential for use in advanced optical devices.

Sequence-Defined Polymers: Carbamates are being explored as a more rigid alternative to peptides for creating sequence-defined polymers. nih.gov These materials have potential applications in data storage and advanced functional materials. The specific stereoelectronic properties of the 2-bromo-4-fluorophenyl group could be used to control the conformational properties of such oligomers and polymers.

Future work in this area would involve the polymerization of this compound or its derivatives and the subsequent characterization of the resulting materials' thermal, mechanical, optical, and chemical properties.

Advanced Studies in Chemical Biology to Elucidate Molecular Mechanisms

Carbamates are a well-established class of pharmacologically active compounds, largely due to their ability to act as stable mimics of peptide bonds and their capacity to inhibit key enzymes. nih.govacs.org

Enzyme Inhibition: A primary mechanism of action for many bioactive carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE). nih.govwikipedia.org The inhibition proceeds via carbamoylation of a serine residue in the enzyme's active site. researchgate.net Future studies should screen this compound against a panel of hydrolase enzymes, including AChE, butyrylcholinesterase, and various proteases.

Elucidating Drug-Target Interactions: Should inhibitory activity be discovered, advanced techniques can be employed to understand the molecular mechanism. X-ray crystallography of the inhibitor-enzyme complex can reveal the precise binding mode. Computational docking and molecular dynamics simulations can further illuminate the specific interactions of the bromo- and fluoro-substituents with amino acid residues in the active site. Studies on related inhibitors have shown that aromatic moieties can engage in crucial π-π stacking interactions that determine binding affinity and selectivity. acs.org

Structure-Activity Relationship (SAR) Studies: The compound can serve as a scaffold for SAR studies. nih.gov By systematically modifying the benzyl group and the substituents on the phenyl ring, researchers can probe how these changes affect biological activity, leading to the rational design of more potent and selective inhibitors.

These investigations could uncover new therapeutic leads and provide deeper insights into the molecular basis of enzyme inhibition by carbamates.

Integration with High-Throughput Screening for Chemical Probe Discovery